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molecular formula C17H21NO4 B4951849 diethyl (3,4-dihydro-1(2H)-quinolinylmethylene)malonate CAS No. 6687-87-2

diethyl (3,4-dihydro-1(2H)-quinolinylmethylene)malonate

Cat. No. B4951849
M. Wt: 303.35 g/mol
InChI Key: FRULCXSCLFPAIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07569550B2

Procedure details

A mixture of tetrahydroquinoline (13.32 g, 100 mmol) and diethyl ethoxymethylenemalonate (21.62 g, 100 mmol) is heated to 130° C. using a Dean-Stark apparatus. After 1 hour the reaction mixture was concentrated to give the title compound as a brown oil. ESMS m/z 304 (MH+).
Quantity
13.32 g
Type
reactant
Reaction Step One
Quantity
21.62 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.C(O[CH:14]=[C:15]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[C:16]([O:18][CH2:19][CH3:20])=[O:17])C>>[N:1]1([CH:14]=[C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:21]([O:23][CH2:24][CH3:25])=[O:22])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
13.32 g
Type
reactant
Smiles
N1CCCC2=CC=CC=C12
Name
Quantity
21.62 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 1 hour the reaction mixture was concentrated
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC2=CC=CC=C12)C=C(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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